molecular formula C21H23FN6O2 B11932695 T7Xae9Y6B9 CAS No. 2080410-41-7

T7Xae9Y6B9

Cat. No.: B11932695
CAS No.: 2080410-41-7
M. Wt: 410.4 g/mol
InChI Key: SAJUCKZZYFFICP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK3494245, also known as DDD01305143, is a potent, orally active, and selective inhibitor of the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits of the proteasome. This compound has shown significant potential in treating parasitic infections, particularly leishmaniasis .

Preparation Methods

The synthetic routes and reaction conditions for GSK3494245 involve multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The industrial production methods are designed to ensure high purity and yield, with stringent control over reaction conditions to maintain consistency and quality .

Chemical Reactions Analysis

GSK3494245 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK3494245 has a wide range of scientific research applications, including:

Mechanism of Action

GSK3494245 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the parasite proteasome. It binds in a site sandwiched between the β4 and β5 subunits, leading to the inhibition of proteasome activity. This results in the accumulation of misfolded proteins and ultimately leads to the death of the parasite .

Properties

CAS No.

2080410-41-7

Molecular Formula

C21H23FN6O2

Molecular Weight

410.4 g/mol

IUPAC Name

N-[4-fluoro-3-(3-morpholin-4-ylimidazo[1,2-a]pyrimidin-7-yl)phenyl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C21H23FN6O2/c22-17-4-3-15(24-21(29)27-6-1-2-7-27)13-16(17)18-5-8-28-19(14-23-20(28)25-18)26-9-11-30-12-10-26/h3-5,8,13-14H,1-2,6-7,9-12H2,(H,24,29)

InChI Key

SAJUCKZZYFFICP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)F)C3=NC4=NC=C(N4C=C3)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.